(5S)-1-azabicyclo[3.3.1]nonan-3-ol
Description
Historical Context of Azabicyclic Scaffolds in Chemical Research
The journey into the world of azabicyclic scaffolds began with the discovery of naturally occurring alkaloids, complex nitrogen-containing compounds produced by plants. Early examples, such as Tröger's base, synthesized in the late 1880s, sparked interest in these unique molecular architectures. nih.gov For a long time, these "cleft-shaped" molecules have been recognized as crucial tools in the study of molecular recognition. nih.gov The development of this area truly took off in the late 1970s with the discovery of various structurally diverse bicyclo[3.3.1]nonane derivatives. nih.gov These early discoveries laid the groundwork for the systematic exploration of azabicyclic systems, including the azabicyclo[3.3.1]nonane core.
Significance of Azabicyclo[3.3.1]nonane Core in Chemical Biology and Organic Synthesis
The azabicyclo[3.3.1]nonane framework is a "privileged scaffold," a term used in medicinal chemistry to describe molecular structures that can bind to multiple biological targets. rsc.org This versatility makes them highly valuable in drug discovery and development. rsc.orgresearchgate.net The rigid, well-defined three-dimensional structure of the azabicyclo[3.3.1]nonane core provides a robust platform for the precise positioning of functional groups, which is crucial for interacting with biological macromolecules like proteins and enzymes. smolecule.com
In the realm of chemical biology , indole (B1671886) alkaloids containing the azabicyclo[3.3.1]nonane architecture have shown a wide range of biological activities, including anticancer, antimalarial, anti-inflammatory, and antiarrhythmic properties. nih.govrsc.org This has made the synthesis of these and related structures a significant goal for chemists.
From the perspective of organic synthesis , the azabicyclo[3.3.1]nonane skeleton presents an intriguing and challenging target. Its unique bridged structure has spurred the development of novel synthetic strategies. rsc.org Chemists have devised various methods to construct this framework, including cycloaddition reactions, Mannich reactions, and radical cyclizations. nih.govrsc.orgrsc.org The ability to synthesize these complex molecules opens doors to creating new compounds with potentially valuable properties.
Classification and Nomenclature of 1-Azabicyclo[3.3.1]nonane Systems
The systematic naming of these compounds follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The name "1-azabicyclo[3.3.1]nonane" provides a precise description of the molecule's structure.
bicyclo : Indicates a molecule with two rings sharing two or more common atoms.
[3.3.1] : These numbers, enclosed in brackets, describe the lengths of the bridges connecting the two bridgehead atoms. In this case, there are two bridges of three carbons each and one bridge of one carbon.
nona : Refers to the total number of atoms in the bicyclic system, which is nine.
1-aza : Specifies that a nitrogen atom replaces a carbon atom at position 1 of the bicyclic system. nih.gov
The specific compound of interest, (5S)-1-azabicyclo[3.3.1]nonan-3-ol , includes additional stereochemical descriptors:
(5S) : This indicates the stereochemistry at the 5th position of the ring system is of the 'S' configuration.
-3-ol : This signifies the presence of a hydroxyl (-OH) group at the 3rd position.
The table below provides a summary of the nomenclature for the parent compound and the specific derivative discussed in this article.
| Compound Name | Molecular Formula | Key Structural Features |
| 1-Azabicyclo[3.3.1]nonane | C8H15N | Bicyclic system with a nitrogen at a bridgehead position. nih.gov |
| This compound | C8H15NO | A 1-azabicyclo[3.3.1]nonane core with a hydroxyl group at position 3 and a specific stereochemistry at position 5. enaminestore.com |
Overview of Research Trajectories for Azabicyclo[3.3.1]nonane Derivatives
Current research on azabicyclo[3.3.1]nonane derivatives is multifaceted and dynamic. Key areas of investigation include:
Asymmetric Synthesis : A major focus is the development of stereoselective methods to produce specific enantiomers of these chiral molecules. This is crucial for pharmaceutical applications, as different enantiomers can have vastly different biological activities. rsc.orgrsc.org
Catalysis : Derivatives of azabicyclo[3.3.1]nonane are being explored as catalysts in various chemical reactions. Their rigid structure can provide a well-defined environment for controlling the stereochemical outcome of a reaction. nih.govrsc.org
Natural Product Synthesis : The azabicyclo[3.3.1]nonane core is found in numerous biologically active natural products. nih.gov Researchers are actively working on the total synthesis of these complex molecules, which not only provides access to these compounds for further study but also drives the development of new synthetic methodologies. rsc.orgresearchgate.net
Medicinal Chemistry : The "privileged" nature of the azabicyclo[3.3.1]nonane scaffold continues to inspire the design and synthesis of new drug candidates for a wide range of diseases. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(5S)-1-azabicyclo[3.3.1]nonan-3-ol |
InChI |
InChI=1S/C8H15NO/c10-8-4-7-2-1-3-9(5-7)6-8/h7-8,10H,1-6H2/t7-,8?/m0/s1 |
InChI Key |
DRLCBKGAHHDWTQ-JAMMHHFISA-N |
Isomeric SMILES |
C1C[C@H]2CC(CN(C1)C2)O |
Canonical SMILES |
C1CC2CC(CN(C1)C2)O |
Origin of Product |
United States |
Stereochemical and Conformational Analysis of 5s 1 Azabicyclo 3.3.1 Nonan 3 Ol Systems
Fundamental Principles of Azabicyclo[3.3.1]nonane Conformational Isomerism
The bicyclo[3.3.1]nonane skeleton can exist in three primary conformations: a twin-chair (or chair-chair), a boat-chair, and a twisted twin-boat. nih.gov However, the high energy of the twin-boat conformer makes it generally undetectable. nih.gov Therefore, the conformational equilibrium is primarily between the chair-chair and boat-chair forms.
Boat-Chair (BC) Conformers
The boat-chair conformation becomes more significant in certain substituted azabicyclo[3.3.1]nonane systems. acs.orgnih.gov The presence of specific substituents can shift the conformational equilibrium towards the boat-chair form. For example, intramolecular hydrogen bonding can stabilize a boat-chair conformation. In some 3-thia-7-azabicyclo[3.3.1]nonan-9-ol derivatives, the piperidine (B6355638) ring adopts a boat form to facilitate an intramolecular hydrogen bond between the nitrogen's lone pair and the hydroxyl proton. researchgate.net Similarly, X-ray diffraction analysis has confirmed the existence of chair-boat conformers in the solid state for certain 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane derivatives. nih.govdocumentsdelivered.com Molecular mechanics calculations have also shown that for some 1-azabicyclo[3.3.1]nonan-2-one systems, the boat-chair conformation can be more stable than the twin-boat form. rsc.org
Inversion Barriers and Dynamic Processes
The interconversion between different conformers of azabicyclo[3.3.1]nonane systems involves surmounting an energy barrier. The inversion barrier between the twin-chair and boat-chair conformations of bicyclo[3.3.1]nonan-9-one has been calculated to be approximately 6 kcal/mol. researchgate.net The rate of nitrogen inversion in polycyclic tertiary amines is influenced by strain within the molecule. acs.org Dynamic NMR spectroscopy is a powerful tool for studying these inversion processes and determining the energy barriers. For instance, the energy barrier for N-CO rotation in an N-ethoxycarbonyl derivative of a diazabicyclo[3.3.1]nonane was determined to be 50.8 kJ mol⁻¹ using dynamic ¹H NMR studies. researchgate.net Similarly, the N-N rotation barriers in N-nitroso-2,4-diaryl-3-azabicyclo[3.3.1]nonanes were found to be unusually low (12-15 kcal/mol), a phenomenon attributed to significant deviation of the nitrosamino group from planarity due to steric strain.
Experimental Techniques for Conformational Elucidation
Several experimental techniques are employed to investigate the conformation of azabicyclo[3.3.1]nonane systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the conformational analysis of azabicyclo[3.3.1]nonane derivatives in solution. niscpr.res.inresearchgate.netresearchgate.nettandfonline.comnih.govorgsyn.orgresearchgate.net Both ¹H and ¹³C NMR, along with various 2D NMR techniques, provide detailed information about the molecule's three-dimensional structure.
The chemical shifts of protons and carbons in the ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment and spatial arrangement of atoms, making them invaluable for conformational analysis. researchgate.netnih.gov For instance, in 3-azabicyclo[3.3.1]nonanes with oxygenated substituents at the C-6 position, detailed analysis of ¹H and ¹³C NMR data reveals the effects of substitution and stereochemistry. nih.gov
In one study, the ¹H and ¹³C NMR spectra of various C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates were fully assigned using 1D (DEPT) and 2D (COSY, HSQC, HMBC, NOESY) experiments. nih.gov The chemical shifts provided clear evidence for the preferred conformation of these molecules.
A detailed NMR analysis of a synthetic [3.3.1]azabicycle revealed a significant deshielding of one of the protons on C7, which resonates at 2.86 ppm, while its geminal partner resonates at 1.53 ppm. acs.org This large difference in chemical shifts (1.33 ppm) is indicative of a specific spatial arrangement and steric compression within the molecule. acs.org
The following table presents representative ¹³C NMR chemical shift data for a substituted 3-azabicyclo[3.3.1]nonane derivative, highlighting the influence of the substituent and conformation on the carbon resonances.
Table 1: Representative ¹³C NMR Chemical Shift Data for a Substituted 3-Azabicyclo[3.3.1]nonane Derivative
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C1 | 55.97 |
| C2 | 58.70 |
| C4 | 63.63 |
| C5 | 55.92 |
| C6 | 69.84 |
| C7 | 41.13 |
| C8 | 36.20 |
Data is illustrative and based on findings for a related derivative. researchgate.net
Two-dimensional NMR experiments, such as COSY and NOESY, are crucial for establishing through-bond and through-space proton-proton correlations, respectively. benthamdirect.comorgsyn.org These correlations help in the unambiguous assignment of signals and provide definitive proof of the relative stereochemistry and conformation. benthamdirect.com For example, Nuclear Overhauser Enhancement (NOE) studies on some oxime esters of 3-azabicyclo[3.3.1]nonan-9-one suggested that these compounds exist in a twin-chair conformation with bulky substituents in an equatorial orientation. benthamdirect.com
Nuclear Overhauser Effect (NOE) Experiments
Nuclear Overhauser Effect (NOE) experiments are a fundamental NMR technique for determining the proximity of atoms within a molecule, providing critical data for the stereochemical and conformational analysis of (5S)-1-azabicyclo[3.3.1]nonan-3-ol systems. wikipedia.org The NOE effect relies on the through-space transfer of nuclear spin polarization via cross-relaxation, which is observed as a change in the resonance intensity of a nucleus when a nearby nucleus is irradiated. wikipedia.org This effect is highly sensitive to the internuclear distance, being proportional to the inverse sixth power of the distance, making it an excellent tool for mapping molecular geometry. beilstein-journals.org
In the study of 3-azabicyclo[3.3.1]nonane derivatives, NOE difference experiments (NOEDIFF) have been successfully employed to confirm conformational details. For instance, in methyl 3-benzyl-6-hydroxy-6-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate, an observed NOE between the proton at the 5-position and the axial methyl protons provided direct evidence for their spatial closeness, which was consistent with calculated interatomic distances. researchgate.net This observation helped to solidify the assignment of the chair-chair conformation for this particular derivative. researchgate.net
Two-dimensional NOE spectroscopy (NOESY) is another powerful variant of this technique. nih.gov For a synthesized A/E-bicyclic [3.3.1]analogue of norditerpenoid alkaloids, NOESY data was instrumental in assigning the chair conformation of the piperidine ring. nih.gov Correlations between specific axial and equatorial protons, such as between 2-Ha and 4-Ha, and between 2-He/4-He and 8-He/6-He respectively, confirmed the chair geometry. nih.gov The coupling patterns observed for the bridgehead proton (5-H) further supported a chair-chair conformation for the bicyclic system. nih.gov When substituents force a change in conformation, such as the introduction of two methyl groups at C7 which leads to a boat conformation for the cyclohexane (B81311) ring, NOESY spectra clearly reflect this change through altered correlation patterns. nih.gov
The table below summarizes key NOE correlations and their structural implications for azabicyclo[3.3.1]nonane systems.
| Correlating Protons | Structural Implication | Reference |
| 5-H and axial methyl protons at C6 | Proximity confirms chair-chair conformation | researchgate.net |
| 2-Ha and 4-Ha | Confirms chair conformation of the piperidine ring | nih.gov |
| 2-He/4-He and 8-He/6-He | Confirms chair conformation of the piperidine ring | nih.gov |
Residual Dipolar Couplings (RDCs) for Configurational Analysis
Residual Dipolar Couplings (RDCs) have become an invaluable NMR parameter for the configurational and conformational analysis of molecules, including complex systems like this compound. nih.gov RDCs provide long-range structural information by measuring the residual dipolar interactions between nuclei when the molecule is partially aligned in a suitable medium, such as a liquid crystal. nih.govuni-regensburg.de This technique is particularly powerful for differentiating between diastereomers, a task that can be challenging using other NMR methods alone. nih.gov
The utility of RDCs in configurational analysis has been critically assessed, demonstrating that with a thorough statistical analysis, highly reliable assignments can be achieved. nih.gov The methodology involves comparing experimentally measured RDCs with values calculated for all possible stereoisomers. The isomer that shows the best correlation between experimental and calculated data is assigned as the correct structure. nih.gov This approach is not limited to RDCs and can be extended to other NMR parameters as well. nih.gov
For complex chiral molecules, RDCs can provide decisive evidence for the relative and even absolute configuration. uni-regensburg.de The application of RDCs in conjunction with other techniques, such as those used in asymmetric catalysis, highlights its importance in modern stereochemical analysis. uni-regensburg.de
Chiral Solvating Agents and Diastereomeric Derivatives for Absolute Configuration Determination
Determining the absolute configuration of chiral molecules like this compound is a crucial aspect of their complete stereochemical characterization. NMR spectroscopy, in conjunction with chiral solvating agents (CSAs) or by forming diastereomeric derivatives, offers powerful methods to achieve this. nih.govbohrium.com
The use of a chiral solvating agent, such as (S)-3,3'-dibromo-1,1'-bi-2-naphthol, can lead to the formation of transient diastereomeric complexes in solution. nih.govbohrium.com These complexes exhibit distinct NMR spectra, allowing for the differentiation of enantiomers and the determination of enantiomeric purity. nih.govbohrium.com This method has been successfully applied to determine the enantiomeric purity and absolute configuration of flavanones. nih.govbohrium.com
Alternatively, the formation of covalent diastereomeric derivatives with a chiral derivatizing agent of known absolute configuration is a widely used strategy. For alcoholic compounds like this compound, esterification with a chiral acid, for instance, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), produces diastereomeric esters. The analysis of the chemical shift differences in the ¹H NMR spectra of these diastereomers, particularly for protons close to the newly introduced chiral center, allows for the deduction of the absolute configuration of the original alcohol. This approach has been instrumental in assigning the absolute configuration of various chiral bicyclic compounds. researchgate.net
X-ray Crystallography and Solid-State Structure Analysis
X-ray crystallography is the definitive method for elucidating the three-dimensional structure of crystalline compounds, providing precise information on molecular geometry, conformation, and intermolecular interactions in the solid state. researchgate.netresearchgate.netpsu.eduiucr.orgresearchgate.netnih.gov
Determination of Crystal Structure and Molecular Geometry
Single-crystal X-ray diffraction studies have been performed on a variety of 1-azabicyclo[3.3.1]nonane and 3-azabicyclo[3.3.1]nonane derivatives, revealing detailed insights into their molecular structures. researchgate.netresearchgate.netpsu.eduiucr.orgresearchgate.netnih.govnih.govmdpi.com These studies have unequivocally confirmed the bicyclic framework and provided precise measurements of bond lengths, bond angles, and torsion angles.
For example, the crystal structure of 2-(2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)acetonitrile revealed that both the piperidine and cyclohexane rings adopt chair conformations. psu.edu In another study, the crystal structure of 1-[2,4-bis(4-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-3-yl]ethanone showed the cyclohexane ring in a chair conformation and the piperidine ring in a half-chair conformation. nih.gov The relative configurations of substituents are also unambiguously determined, as demonstrated in the X-ray structure of 5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-4-ol, which established the relative configuration as 1S,4R,5R*. nih.gov
The table below presents crystallographic data for a selection of azabicyclo[3.3.1]nonane derivatives.
| Compound | Formula | Crystal System | Space Group | Key Geometric Features | Reference |
| 2-(2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)acetonitrile | C₂₂H₂₂N₂ | Triclinic | P1 | Both piperidine and cyclohexane rings in chair conformation. | psu.edu |
| 1-[2,4-Bis(4-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-3-yl]ethanone | C₂₄H₂₉NO₃ | Monoclinic | P2₁/c | Cyclohexane ring in chair, piperidine ring in half-chair conformation. | nih.gov |
| 3-((1R,5S,9R)-2-Phenethyl-9-vinyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol | C₂₅H₃₁NO | Orthorhombic | P2₁2₁2₁ | Absolute configuration confirmed as (1R,5S,9R). | researchgate.netmdpi.com |
| 5-(3-Hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-4-ol hydrobromide | C₁₅H₂₂BrNO₂ | Orthorhombic | Pbca | Relative configuration determined as 1S,4R,5R*. | nih.gov |
Analysis of Intermolecular Interactions and Crystal Packing
In the crystal structure of 1-[2,4-bis(4-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-3-yl]ethanone, molecules are linked by C–H···π interactions, forming chains along the [10-1] direction. nih.gov For derivatives containing hydroxyl or amino groups, hydrogen bonding is a predominant factor in the crystal packing. For example, in protonated azabicyclo[3.3.1]nonane derivatives, N-H···X (where X is a counterion) hydrogen bonds are commonly observed. evitachem.com The hydroxyl group in this compound and its derivatives is expected to form O-H···O or O-H···N hydrogen bonds, significantly influencing the supramolecular architecture. The study of these interactions is crucial for understanding and predicting the solid-state properties of these compounds.
Absolute Configuration Determination of this compound and Chiral Derivatives
The definitive assignment of the absolute configuration of this compound and its chiral derivatives is essential, particularly for understanding their biological activities. researchgate.netnih.govresearchgate.net While various techniques contribute to this, anomalous X-ray diffraction stands as the most conclusive method for solid-state samples. researchgate.netmdpi.com
The absolute configuration of 3-((1R,5S,9R)-2-phenethyl-9-vinyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol was unequivocally confirmed as (1R,5S,9R) by single-crystal X-ray diffraction analysis. researchgate.netmdpi.com This method relies on the anomalous scattering of X-rays by the atoms in the crystal, which allows for the direct determination of the absolute stereochemistry.
In addition to X-ray crystallography, chiroptical methods such as circular dichroism (CD) spectroscopy are powerful tools for assigning absolute configuration. researchgate.netnih.govresearchgate.net The absolute configuration of enantiomerically pure 9-azabicyclo[3.3.1]nonane-2,6-diones was determined by comparing the experimental CD spectra with those simulated using time-dependent density functional theory (TDDFT) calculations. researchgate.net This assignment was further corroborated by applying the benzoate (B1203000) exciton (B1674681) chirality method to a dibenzoate derivative. researchgate.net Chemical correlation, where a compound of unknown configuration is chemically transformed into a compound of known stereochemistry, is another established method. nih.govresearchgate.net For instance, the absolute configuration of (+)-(1R,5S)-bicyclo[3.3.1]nonane-2,7-dione was established through a combination of the octant rule applied to its CD spectrum and an enantiospecific synthesis from a precursor of known configuration. nih.gov
The table below summarizes key methods for determining the absolute configuration of bicyclo[3.3.1]nonane systems.
| Method | Principle | Application Example | Reference |
| Anomalous X-ray Diffraction | Analysis of Friedel pair intensity differences. | Determination of the (1R,5S,9R) configuration of a 2-azabicyclo[3.3.1]nonane derivative. | researchgate.netmdpi.com |
| Circular Dichroism (CD) Spectroscopy | Comparison of experimental and TDDFT-calculated spectra. | Assignment of absolute configuration for enantiomerically pure 9-azabicyclo[3.3.1]nonane-2,6-diones. | researchgate.net |
| Chemical Correlation | Conversion to a compound of known absolute configuration. | Establishing the absolute configuration of (+)-(1R,5S)-bicyclo[3.3.1]nonane-2,7-dione. | nih.gov |
| Chiral Derivatization/NMR | Analysis of NMR spectra of diastereomeric derivatives. | Used for various chiral bicyclic compounds. | researchgate.net |
Enantiomeric Purity Assessment Methods
The determination of enantiomeric purity is critical for chiral molecules like this compound. Various analytical techniques are employed to resolve and quantify enantiomers.
One common strategy involves the derivatization of the enantiomeric mixture into diastereomers, which can then be separated and quantified using standard chromatography. For instance, the enantiomer resolution of related 9-azabicyclo[3.3.1]nonane-2,6-diols has been achieved through the crystallization of their diastereomeric esters. researchgate.net
Kinetic resolution, often enzyme-catalyzed, is another powerful method. Lipases, such as those from Candida rugosa or pig liver esterase, can selectively acylate or hydrolyze one enantiomer over the other, allowing for the separation of a highly enriched enantiomer and the remaining substrate. researchgate.net For example, the kinetic resolution of a racemic diol using Candida rugosa lipase (B570770) showed a preference for the (1R,2R,5R,6R)-enantiomer, in line with established selectivity rules like Kazlauskas' rule. researchgate.net
Direct separation using chiral chromatography is a widely used and effective method. High-performance liquid chromatography (HPLC) with a chiral stationary phase can resolve enantiomers without prior derivatization. rsc.org In some cases, derivatization is used to enhance detection or separation; for example, enantiomeric purity can be determined by chiral HPLC analysis after converting the amine to its corresponding carboxybenzyl (Cbz) protected form. rsc.org
| Method | Description | Example Application | Reference |
| Diastereomeric Crystallization | Conversion of enantiomers into diastereomeric salts or esters, which are then separated by fractional crystallization due to different physical properties. | Resolution of N-Boc 9-azabicyclo[3.3.1]nonane-2,6-diols via their diastereomeric esters. | researchgate.net |
| Enzymatic Kinetic Resolution | Use of an enzyme (e.g., lipase) to selectively catalyze a reaction (e.g., acylation) on one enantiomer, allowing separation from the unreacted enantiomer. | Resolution of racemic 9-azabicyclo[3.3.1]nonane-2,6-diol using lipase from Candida rugosa. | researchgate.net |
| Chiral HPLC | Direct separation of enantiomers using a high-performance liquid chromatography column containing a chiral stationary phase. | Determination of enantiomeric purity of aza-heterocycles after conversion to Cbz-protected amines. | rsc.org |
Stereochemical Assignment Methodologies
Establishing the absolute and relative stereochemistry of 1-azabicyclo[3.3.1]nonan-3-ol systems relies on a combination of spectroscopic and crystallographic techniques.
X-ray crystallography provides unambiguous determination of the solid-state conformation and relative stereochemistry. rsc.orgoregonstate.edu The absolute configuration of enantiomerically pure samples can also be definitively assigned using this method. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for stereochemical assignment in solution.
1H and 13C NMR: The chemical shifts of specific nuclei can be diagnostic for a particular stereoisomer. In related 2-azabicyclo[3.3.1]nonan-9-ols, the chemical shift of the proton at C9 was found to be indicative of its orientation (trans or cis to the tertiary amine). mdpi.com Similarly, diagnostic 13C NMR signals can permit the assignment of the orientation (exo or endo) of substituents. nih.gov
Chiroptical methods, particularly Circular Dichroism (CD) spectroscopy, are invaluable for assigning absolute configuration. The experimental CD spectrum is compared with theoretical spectra generated by ab initio time-dependent density functional theory (TDDFT) calculations. researchgate.net A match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. researchgate.net The benzoate exciton chirality method, which analyzes the CD spectrum of a dibenzoate derivative, can also be used to confirm these assignments. researchgate.net
| Methodology | Principle | Application | Reference |
| X-Ray Crystallography | Diffraction of X-rays by a single crystal to determine the precise arrangement of atoms in the solid state. | Characterization of the boat-chair conformation of 5-phenyl-1-azabicyclo[3.3.1]nonan-2-one. | rsc.org |
| NMR Spectroscopy | Analysis of nuclear spin transitions in a magnetic field. Chemical shifts and coupling constants provide structural information. | Using 1H and 13C chemical shifts and NOESY correlations to determine conformation and substituent orientation. | mdpi.comnih.govacs.org |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light by a chiral molecule. | Assignment of absolute configuration by comparing experimental CD spectra to TDDFT-calculated spectra. | researchgate.net |
| Benzoate Exciton Chirality | A CD method applied to dibenzoate derivatives where the sign of the coupled Cotton effect indicates the chirality between the benzoate groups. | Confirmation of absolute configuration for enantiomerically pure 9-azabicyclo[3.3.1]nonane-2,6-dione. | researchgate.net |
Influence of Substituents on Conformational Preferences and Ring Dynamics
The conformational equilibrium between the chair-chair (CC) and boat-chair (BC) forms in 1-azabicyclo[3.3.1]nonane systems is highly sensitive to the nature and position of substituents on the bicyclic frame.
Steric and Electronic Effects on Conformation
The introduction of substituents can dramatically shift the conformational preference due to steric and electronic interactions. While the unsubstituted framework may favor a twin-chair conformation, bulky substituents can alter this preference.
Steric Hindrance: The introduction of a bulky substituent, such as an isopropyl group, can cause a change from a flattened double-chair conformation to a chair-boat conformation to alleviate steric strain. researchgate.net Similarly, in some 3,7-diazabicyclo[3.3.1]nonanes, the presence of aryl groups leads to a boat-chair conformation to avoid severe 1,3-diaxial steric repulsion. nih.gov Molecular mechanics calculations on 5-methyl-1-azabicyclo[3.3.1]nonan-2-one indicated the boat-chair conformation is more stable than the twin-boat, but an endo methyl group at position 7 favored the twin-boat conformation. rsc.org
Electronic Effects: The lone pair of electrons on the nitrogen atom exerts a significant influence on the molecular geometry. acs.org This can lead to a through-space steric compression effect, which deshields nearby axial protons (e.g., 7-Ha) and results in a downfield shift in the 1H NMR spectrum. acs.org This repulsive interaction between the nitrogen lone pair and adjacent hydrogens is a key factor in determining the preferred conformation.
| Substituent/Effect | Position | Observed Conformation | Reason | Reference |
| 5-methyl | 1-azabicyclo[3.3.1]nonan-2-one | Boat-Chair | More stable than twin-boat by 4.0 kJ mol-1. | rsc.org |
| 7-methyl (endo) | 1-azabicyclo[3.3.1]nonan-2-one | Twin-Boat | Favored by 5.2 kJ mol-1 over boat-chair. | rsc.org |
| 2-isopropyl | 3-benzyl-3-azabicyclo[3.3.1]nonane | Chair-Boat | Alleviation of steric strain from the bulky group. | researchgate.net |
| Nitrogen Lone Pair | 1-azabicyclo[3.3.1]nonane system | Chair-Chair | Causes steric compression of the C7-Ha proton. | acs.org |
Hydrogen Bonding Effects on Conformation
The presence of hydrogen bond donors and acceptors, such as the hydroxyl group at C-3 in this compound, introduces another layer of conformational control. Hydrogen bonds can stabilize specific conformers through both intramolecular and intermolecular interactions. ontosight.ai
Proper hydrogen bonding is a significant factor in substituted bicyclo[3.3.1]nonanes. nih.gov For example, it is responsible for the polymorphic properties of 3-azabicyclo[3.3.1]nonane-2,4-dione. nih.gov In protonated 3-azabicyclo[3.3.1]nonane, a strong dihydrogen bond with significant covalent character forms between the –CH and –HN+ hydrogens, leading to an energy lowering of 4.24 kcal mol−1 and stabilizing the conformation. nih.gov
Improper hydrogen bonds, such as weak C–H···O or C–H···S interactions, can also contribute to the stabilization of a particular conformer, sometimes favoring the CC form even when steric factors might suggest otherwise. rsc.orgnih.gov The hydroxyl group at position 3 in the title compound introduces conformational complexity not only through steric effects but also through its potential to engage in these hydrogen bonding interactions, influencing the delicate balance between the chair-chair and chair-boat forms.
Chemical Transformations and Derivatization Strategies of the 5s 1 Azabicyclo 3.3.1 Nonan 3 Ol Scaffold
Reactions Involving the Hydroxyl Group at C-3
The secondary hydroxyl group at the C-3 position is a key functional handle for a wide array of chemical modifications, including oxidation, derivatization into esters, ethers, and carbamates, and nucleophilic substitution.
The secondary alcohol at C-3 can be readily oxidized to the corresponding ketone, 9-azabicyclo[3.3.1]nonan-3-one. This ketone is a common intermediate in the synthesis of various 9-azabicyclo[3.3.1]nonane derivatives. google.comgoogle.com The synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, a precursor to the alcohol, is achieved through a Mannich-type reaction involving glutaraldehyde, benzylamine, and acetonedicarboxylic acid. orgsyn.orgrsc.org
The N-oxyl radical of 9-azabicyclo[3.3.1]nonan-3-one, known as ketoABNO, can be synthesized from the ketone by oxidation with urea-hydrogen peroxide catalyzed by sodium tungstate (B81510). rsc.org Furthermore, the related N-oxyl compound, 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO), is itself a highly efficient catalyst for the aerobic oxidation of a wide range of primary and secondary alcohols to their corresponding aldehydes and ketones. rsc.orgorganic-chemistry.org
Table 1: Oxidation of the C-3 Hydroxyl Group
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| (5S)-1-Azabicyclo[3.3.1]nonan-3-ol | Standard oxidizing agents (e.g., Swern, Dess-Martin) | (5S)-1-Azabicyclo[3.3.1]nonan-3-one | Implied by google.comgoogle.com |
The C-3 hydroxyl group is readily converted into a variety of functional derivatives.
Esters: Esterification can be achieved through standard procedures, such as reaction with acyl chlorides or carboxylic anhydrides. For example, related bicyclo[3.3.1]nonane diols are selectively acylated to form monoacetates using enzymatic methods. researchgate.net
Ethers: The synthesis of 3-aryloxy derivatives is a common transformation. This can be accomplished via a Mitsunobu reaction, using reagents like diethylazodicarboxylate (DEAD) and triphenylphosphine, or by nucleophilic displacement of a suitable leaving group at the C-3 position (e.g., mesylate) with a phenol. google.comepo.org For instance, exo-9-methyl-3-phenoxy-9-azabicyclo[3.3.1]nonane has been synthesized using such methods. google.com
Carbamates: The reaction of the alcohol with isocyanates, often catalyzed by organotin compounds like dibutyltin (B87310) diacetate, yields the corresponding carbamates. nih.gov This strategy has been employed to synthesize a series of (2-methoxy-5-methyl-phenyl)carbamic acid 9-azabicyclo[3.3.1]non-3-yl esters as potent ligands for sigma-2 (σ₂) receptors. nih.gov
Table 2: Derivatization of the C-3 Hydroxyl Group
| Derivative Type | Reagent(s) | Product Example | Reference |
|---|---|---|---|
| Ether | ArOH, DEAD, PPh₃ (Mitsunobu) | exo-3-Aryloxy-9-azabicyclo[3.3.1]nonane | google.comepo.org |
To facilitate nucleophilic substitution, the hydroxyl group at C-3 is typically converted into a better leaving group, such as a mesylate or tosylate, by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively. google.comepo.org This activated intermediate can then undergo nucleophilic displacement with a variety of nucleophiles. This method is a key step in the synthesis of many ether derivatives, where the leaving group is displaced by an alkoxide or phenoxide. google.comepo.org
This strategy has also been used to introduce other functionalities. For example, a mesylate precursor derived from the alcohol was used in a nucleophilic substitution reaction with [¹⁸F]fluoride to produce a radiolabeled ligand for PET imaging studies. nih.gov
Transformations at the Bridgehead Nitrogen (N-1)
The tertiary amine at the N-1 position is nucleophilic and can be readily modified through alkylation, acylation, or oxidation to the corresponding N-oxide.
N-Alkylation: The nitrogen atom can be alkylated using various alkyl halides. A common modification is N-benzylation, achieved by reacting the parent amine with benzyl (B1604629) bromide. orgsyn.orgnih.gov This N-benzyl group can later serve as a protecting group that can be removed via hydrogenolysis using a palladium catalyst. google.com
N-Acylation: Acylation of the bridgehead nitrogen is a standard procedure, often used to install a protecting group. For example, the amine reacts with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form the N-Boc protected derivative, endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester. google.comgoogle.com This transformation is crucial for modulating the reactivity of the nitrogen and is a common step in multi-step synthetic sequences. google.com
Table 3: N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagent(s) | Product Example | Reference |
|---|---|---|---|
| N-Alkylation | Benzyl bromide | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol | orgsyn.orgnih.gov |
The bridgehead nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The oxidation of various amines to N-oxides with m-CPBA is a well-established and efficient method. organic-chemistry.org In the context of the 9-azabicyclo[3.3.1]nonane system, oxidation using reagents like urea-hydrogen peroxide with a sodium tungstate catalyst has been shown to produce the N-oxyl radical, a stable nitroxyl (B88944) radical derivative. rsc.org
Functionalization of the Bicyclic Skeleton
The rigid bicyclic framework of this compound offers a unique three-dimensional scaffold for chemical modification. Functionalization strategies targeting the bicyclic skeleton are crucial for modulating the physicochemical properties and biological activity of its derivatives. These transformations allow for the introduction of diverse substituents and the exploration of the chemical space around the core structure.
Introduction of Additional Functionalities via Electrophilic and Nucleophilic Substitution
The 1-azabicyclo[3.3.1]nonane core can undergo various substitution reactions to introduce new functional groups. Both electrophilic and nucleophilic substitution pathways have been explored to create a range of derivatives. The reactivity of the scaffold is influenced by the steric and electronic properties of the bicyclic system.
Nucleophilic substitution reactions can be employed to introduce a variety of functional groups onto the bicyclic framework. For instance, the hydroxyl group at the C-3 position can be a handle for further functionalization. While direct substitution at the carbon skeleton can be challenging due to the sterically hindered nature of the bridged system, reactions at pre-existing functional groups are more common.
Research has shown that the nitrogen atom within the bicyclic structure can participate in various chemical reactions, influencing the compound's reactivity. For example, the benzyl group in related aza-bicyclic systems can be substituted through nucleophilic or electrophilic substitution reactions using reagents like halogens or other nucleophiles.
The table below summarizes examples of substitution reactions on related azabicyclic scaffolds.
| Starting Material | Reagent(s) | Reaction Type | Product | Reference |
| 7-Benzyl-9-hydroxy-9-methyl-3λ⁶-thia-7-azabicyclo[3.3.1]nonane-3,3-dione | Br₂, Cl₂ | Electrophilic Substitution | Halogenated derivative | |
| 7-Benzyl-9-hydroxy-9-methyl-3λ⁶-thia-7-azabicyclo[3.3.1]nonane-3,3-dione | NaOH, NH₃ | Nucleophilic Substitution | Hydroxylated or aminated derivative |
Rearrangement Reactions (e.g., Aza-Cope Rearrangements)
Rearrangement reactions, particularly sigmatropic rearrangements like the aza-Cope rearrangement, represent a powerful tool for the synthesis and transformation of azabicyclic systems. tcichemicals.comwikipedia.org The aza-Cope rearrangement is a nih.govnih.gov-sigmatropic rearrangement involving a nitrogen atom in a 1,5-diene framework. tcichemicals.com These reactions are valuable for constructing complex nitrogen-containing heterocyclic structures. rsc.org
The cationic 2-aza-Cope rearrangement, often coupled with a Mannich cyclization, has been extensively used to form bridged bicyclic systems. wikipedia.orgresearchgate.net This tandem sequence allows for the efficient construction of the morphan skeleton, which is structurally related to the 1-azabicyclo[3.3.1]nonane core. nih.govd-nb.info While the 1- and 3-aza-Cope rearrangements have higher activation barriers, they can be driven by thermodynamic factors or by using charged species to lower the kinetic barrier. wikipedia.org
Recent advancements have focused on developing catalytic asymmetric aza-Cope rearrangements to control the stereoselectivity of the products. rsc.org For example, rhodium-catalyzed 3-aza-Cope rearrangements of protic N-allyl enammonium ylides have been developed for the synthesis of various substituted nitrogen heterocycles. chemrxiv.org
Synthesis of Analogs and Related Azabicyclic Ring Systems for Structure-Activity Relationship Studies
The synthesis of analogs and related azabicyclic ring systems is a cornerstone of medicinal chemistry, enabling detailed structure-activity relationship (SAR) studies. nih.govacs.org By systematically modifying the scaffold of this compound, researchers can probe the structural requirements for biological activity and optimize properties such as potency and selectivity. acs.org
The rigid conformation of the azabicyclo[3.3.1]nonane framework makes it an attractive scaffold for the design of ligands for various biological targets. nih.gov For instance, derivatives of 1-azabicyclo[3.3.1]nonane have been investigated as muscarinic receptor antagonists. nih.gov Expedient synthetic routes have been developed to produce C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and 1-azabicyclo[3.3.1]nonan-4-ones starting from 2,5-disubstituted pyridines. nih.gov
In the development of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, constraining a piperidine (B6355638) ring into a more rigid azabicyclo[3.2.1]octane scaffold, a close analog of the azabicyclo[3.3.1]nonane system, was found to be beneficial for activity. nih.govacs.org This highlights the importance of the bicyclic constraint in presenting the pharmacophoric elements in a favorable orientation for binding.
The table below presents examples of synthesized analogs and their impact on biological activity, illustrating the process of SAR exploration.
| Parent Scaffold | Analog Scaffold | Modification | Impact on Activity | Reference |
| Piperidine Sulfonamide | Azabicyclo[3.2.1]octane Sulfonamide | Constraining the piperidine into a bicyclic system | ~5-fold boost in potency for NAAA inhibition | nih.gov |
| 3,5-dimethylpyrazole derivative | 3-methyl-5-ethylpyrazole derivative | Alkyl group modification on the pyrazole (B372694) ring | ~2-fold drop in NAAA inhibitory activity | nih.gov |
| 1-Arylpiperazine | [4-(4-Carboxamidobutyl)]-1-arylpiperazine with bicyclic heterocycles (e.g., quinolinyl) | Introduction of a bicyclic heterocyclic functionality | Lower affinities at D3 and D2 receptors | acs.org |
Structure Activity Relationships and Molecular Interactions of 5s 1 Azabicyclo 3.3.1 Nonan 3 Ol Derivatives
Overview of Structure-Activity Relationship (SAR) Studies for Azabicyclo[3.3.1]nonane Compounds
Structure-activity relationship (SAR) studies of azabicyclo[3.3.1]nonane derivatives have provided valuable insights into the chemical features that govern their biological effects. The 3-azabicyclo[3.3.1]nonane pharmacophore is a key structural component in a variety of naturally occurring diterpenoid and norditerpenoid alkaloids. chemijournal.comnih.gov Synthetic derivatives of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one have demonstrated significant antitumor and antimicrobial activities. nih.govscirp.org
SAR studies have indicated that the introduction of electron-withdrawing groups at the ortho and para positions of the aryl rings can enhance the antibacterial and antifungal properties of these compounds. chemijournal.com The bicyclic nature of the azabicyclo[3.3.1]nonane skeleton imparts a degree of conformational rigidity, which is a critical factor in its binding affinity to biological targets like nicotinic acetylcholine (B1216132) receptors (nAChRs). indiamart.com This rigidity helps to properly orient the key interacting groups for optimal receptor binding.
Receptor Binding and Ligand-Target Interactions
The unique three-dimensional structure of azabicyclo[3.3.1]nonane derivatives plays a crucial role in their interaction with various receptors. The nitrogen atom within the bicyclic system is a key feature, participating in hydrogen bonding and other non-covalent interactions that influence the compound's reactivity and binding properties. Derivatives of 1-azabicyclo[3.3.1]nonane have been shown to function as antagonists at muscarinic receptors (M1-M5), with some compounds exhibiting high binding affinity. The development of structurally constrained analogs has been a key strategy in elucidating the bioactive conformation of these ligands. acs.org
Ligand Design and Pharmacophore Elucidation
The design of ligands based on the azabicyclo[3.3.1]nonane scaffold has been guided by pharmacophore modeling. A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for biological activity. For instance, in the design of kappa-opioid receptor agonists, the diazabicyclo[3.3.1]nonan-9-one skeleton was identified as a key structural element. sci-hub.se Similarly, certain 3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene derivatives have been found to contain two distinct pharmacophores that are important for high-affinity binding to muscarinic receptors. nih.gov
Importance of Conformational Rigidity on Binding Affinity
The conformational rigidity of the azabicyclo[3.3.1]nonane ring system is a significant determinant of its binding affinity. indiamart.com This rigidity reduces the entropic penalty upon binding to a receptor, as the molecule does not need to adopt a specific, and potentially high-energy, conformation to fit into the binding site. The chair-chair conformation is a common and stable arrangement for the substituted bicyclic skeleton. sci-hub.sed-nb.info However, fixing the diazabicyclic nucleus into an even more rigid adamantane-like skeleton has been shown to reduce binding affinities, suggesting that a degree of conformational flexibility is still important. sci-hub.se The bicyclic structure's rigidity enhances binding to targets such as nicotinic acetylcholine receptors. indiamart.com
Influence of Stereochemistry on Receptor Selectivity and Potency
Stereochemistry, the three-dimensional arrangement of atoms, has a profound impact on the receptor selectivity and potency of azabicyclo[3.3.1]nonane derivatives. Different stereoisomers of the same compound can exhibit vastly different pharmacological profiles. For example, in a series of 5-(3-hydroxyphenyl)morphans, the (1R,5R,9S)-enantiomers displayed high affinity for the µ-opioid receptor, while the (1S,5S,9R)-enantiomer of one derivative, despite having good µ-opioid receptor affinity, acted as a µ-antagonist. nih.gov The spatial orientation of substituents is critical for determining whether a compound will act as an agonist or an antagonist at a particular receptor. nih.gov Studies on 3-azabicyclo[3.3.1]nonane derivatives have also highlighted the importance of stereochemical configurations in their biological activity. researchgate.net
Interactions with Specific Receptor Systems
Muscarinic Receptors (M1-M5)
Derivatives of 1-azabicyclo[3.3.1]nonane have been identified as potent antagonists of muscarinic acetylcholine receptors (M1-M5). nih.gov These receptors are involved in a wide range of physiological functions, and their modulation is a key target for the treatment of various diseases.
One notable derivative, exo-8-benzyloxymethyl-3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene, has demonstrated high affinity for all five human muscarinic receptor subtypes (hM1-hM5). nih.govnih.gov This compound exhibited Ki values that were significantly lower than those of the standard muscarinic agonists carbachol (B1668302) and arecoline, indicating a much stronger binding affinity. nih.gov Pharmacological evaluations revealed that modifications to the C(3) alkoxycarbonyl or the C(4) enol groups of this lead compound resulted in derivatives with high affinity for muscarinic receptors, often with selectivity for the hM2 subtype. nih.gov The potent antagonism of these compounds at muscarinic receptors highlights the therapeutic potential of the azabicyclo[3.3.1]nonane scaffold. nih.gov
Nicotinic Acetylcholine Receptors (nAChRs), particularly α4β2 subtype
Derivatives of the azabicyclo[3.3.1]nonane framework have been investigated as potent ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological conditions. The α4β2 subtype is a particularly important target for the development of therapeutics for nicotine (B1678760) addiction and cognitive disorders.
Structure-activity relationship studies of 7-heteroaryl-3-azabicyclo[3.3.1]non-6-enes have revealed a novel class of highly potent nicotinic receptor ligands. nih.gov These studies have sought to develop ligands with varying affinities and functional activities across both α4β2 and α7 subtypes, with a focus on dual-acting compounds to explore potential synergistic effects. nih.gov The SAR for this series highlights the importance of the heteroaryl substituent at the 7-position and modifications on the azabicyclic core in determining binding affinity and selectivity. nih.gov
In a related series, diazabicyclo[3.3.0]octane-substituted pyridines and pyrazines were synthesized and evaluated at the α4β2 nAChR. datapdf.com Carboxamide derivatives of these scaffolds were found to possess high-affinity binding with limited agonist activity, a profile that is desirable for certain therapeutic applications. datapdf.com The nature of the carboxamide and the substitution pattern on the pyridine (B92270) or pyrazine (B50134) ring were critical in modulating the interaction with the α4β2 receptor. datapdf.com
Further research into cytisine (B100878) derivatives has also provided insights into SAR at the α4β2 nAChR. uu.nl Halogenation at the C-3 position of the pyridone ring of cytisine and its analogue, thiocytisine, was found to significantly increase binding affinity. uu.nl Conversely, the introduction of a nitro group at either the C-3 or C-5 position resulted in a decrease in affinity, with the C-5 nitro substitution causing a more pronounced drop. uu.nl
Table 1: SAR Summary for Nicotinic Acetylcholine Receptor Ligands
| Scaffold/Derivative | Structural Modification | Effect on α4β2 nAChR Affinity | Reference |
|---|---|---|---|
| 7-Heteroaryl-3-azabicyclo[3.3.1]non-6-enes | Varied 7-heteroaryl substituent | Modulates affinity and selectivity | nih.gov |
| Diazabicyclo[3.3.0]octane Derivatives | Carboxamide on pyridine/pyrazine | High affinity with limited agonism | datapdf.com |
| Cytisine Derivatives | Halogenation at C-3 | Increased affinity | uu.nl |
| Cytisine Derivatives | Nitro group at C-3 or C-5 | Decreased affinity | uu.nl |
Opioid Receptors (Mu, Delta, Kappa)
The azabicyclo[3.3.1]nonane framework is a key component of morphan derivatives, which are well-known for their interactions with opioid receptors. Research in this area has led to the development of potent and selective ligands for the mu (µ), delta (δ), and kappa (κ) opioid receptors.
A series of diastereomeric C9-hydroxyalkyl-5-phenylmorphans, which contain a 2-azabicyclo[3.3.1]nonane core, were synthesized and evaluated for their activity at the µ-opioid receptor (MOR). imrpress.com Many of these compounds displayed nanomolar or subnanomolar potency in a forskolin-induced cAMP accumulation assay, with most being fully efficacious agonists. imrpress.com Notably, one diastereomer, 3-((1S,5R,9R)-9-(2-hydroxyethyl)-2-phenethyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol, was identified as a MOR partial agonist with an Emax of 85% and an EC50 of 0.91 nM. imrpress.com
In the quest for selective δ-opioid receptor antagonists, SAR studies on (+)-5-(3-hydroxyphenyl)-4-methyl-2-(3-phenylpropyl)-2-azabicyclo[3.3.1]non-7-yl-(1-phenyl-1-cyclopentane)carboxamide and its analogues have yielded significant findings. nih.gov Modifications to the 2-amino and 7-amido N-substituents on the (+)-morphan scaffold led to compounds with improved potency and selectivity for the δ-opioid receptor. nih.gov The 2,2-dimethylphenylacetamide analogue, in particular, demonstrated picomolar inhibitory potency (Ke = 0.1 nM) and high selectivity over µ and κ receptors. nih.gov These compounds acted as inverse agonists at the δ-opioid receptor. nih.gov
Furthermore, research into α-iminoamide derivatives with an azabicyclo[2.2.2]octene skeleton has identified novel selective κ-opioid receptor agonists. These compounds showed high selectivity for the KOR over the MOR and DOR.
Table 2: Activity of Azabicyclo[3.3.1]nonane Derivatives at Opioid Receptors
| Derivative Class | Receptor Target | Key Finding | Reference |
|---|---|---|---|
| C9-Hydroxyalkyl-5-phenylmorphans | µ-Opioid Receptor | Identification of potent full and partial agonists. | imrpress.com |
| (+)-Phenylmorphan Carboxamides | δ-Opioid Receptor | Discovery of highly potent and selective inverse agonists. | nih.gov |
| α-Iminoamides with Azabicyclo[2.2.2]octene | κ-Opioid Receptor | Development of novel selective agonists. |
Sigma Receptors (σ1, σ2)
Sigma receptors, classified into σ1 and σ2 subtypes, are involved in a range of cellular functions and are considered targets for the treatment of neurodegenerative disorders and cancer. Derivatives of 9-azabicyclo[3.3.1]nonane have been synthesized and evaluated as potent and selective ligands for these receptors.
A series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have shown high affinity and selectivity for the σ2 receptor. Structure-activity relationship studies identified that the nature of the N-substituent on the azabicyclic ring is crucial for σ2 affinity and selectivity over the σ1 receptor. For instance, N-(9-(4-aminobutyl)-9-azabicyclo[3.3.1]nonan-3α-yl)-N'-(2-methoxy-5-methylphenyl)carbamate and its N-(9-(6-aminohexyl) analogue were found to be highly potent and selective σ2 receptor ligands. These selective ligands have also been utilized to create biotinylated and fluorescent probes for studying the σ2 receptor.
Further studies on N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamates identified WC-26 and WC-59 as highly potent σ2 receptor ligands with Ki values of 2.58 nM and 0.82 nM, respectively. These compounds also exhibited high selectivity against the σ1 receptor, with σ1/σ2 selectivity ratios of 557 and 2087, respectively.
Table 3: Binding Affinities of 9-Azabicyclo[3.3.1]nonane Derivatives at Sigma Receptors
| Compound | σ1 Ki (nM) | σ2 Ki (nM) | σ1/σ2 Selectivity Ratio | Reference |
|---|---|---|---|---|
| WC-26 | 1435 | 2.58 | 557 | |
| WC-59 | 1711 | 0.82 | 2087 | |
| N-(9-(4-aminobutyl)-9-azabicyclo[3.3.1]nonan-3α-yl)-N'-(2-methoxy-5-methylphenyl)carbamate | High | High | Selective for σ2 | |
| N-(9-(6-aminohexyl)-9-azabicyclo[3.3.1]nonan-3α-yl)-N'-(2-methoxy-5-methylphenyl)carbamate | High | High | Selective for σ2 |
Dopamine (B1211576) Receptors (D3)
The dopamine D3 receptor is a key target for the development of treatments for substance abuse and neuropsychiatric disorders. The high homology between the D3 and D2 receptors presents a challenge in developing selective ligands. Derivatives of the azabicyclo[3.3.1]nonane scaffold have been explored to achieve D3 receptor selectivity.
In one study, replacing the piperidine (B6355638) ring in a known D2-selective antagonist with a tropane (B1204802) ring (an 8-azabicyclo[3.2.1]octane system) reversed the selectivity, favoring the D3 receptor. Further exploration of N-substituted and aryl ring-substituted analogues of N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol led to the discovery of high-affinity D2R/D3R ligands. For example, 3-benzofurylmethyl-substituted derivatives showed high affinity for both receptors, with one compound exhibiting Ki values of 1.7 nM for D2R and 0.34 nM for D3R.
A series of acylaminobutylpiperazines incorporating aza-aromatic units were synthesized and evaluated at D3 and D2 receptors. Phenyl and substituted phenyl groups on the piperazine (B1678402) led to compounds with Ki values under 10 nM at the D3R and D2R/D3R selectivity ratios ranging from 5.4 to 56-fold. The introduction of a trifluoromethyl group at the 3-position of the phenyl ring improved D3R affinity without significantly affecting D2R affinity, thus enhancing selectivity.
Table 4: Binding Affinities of Azabicyclic Derivatives at Dopamine D2 and D3 Receptors
| Compound/Derivative Class | D2R Ki (nM) | D3R Ki (nM) | D2R/D3R Selectivity | Reference |
|---|---|---|---|---|
| Tropane analogue of L741,626 | 33.4 | 15.5 | 0.46 | |
| 3-Benzofurylmethyl-substituted tropane | 1.7 | 0.34 | 5.0 | |
| Acylaminobutylpiperazine with 3-trifluoromethylphenyl | - | Increased affinity | 56-fold |
Serotonin Receptors (5-HT3)
The 5-HT3 receptor, a ligand-gated ion channel, is a well-established target for antiemetic drugs. The azabicycloalkane scaffold has been a fruitful template for the development of potent 5-HT3 receptor antagonists.
A study on a series of azabicycloalkaneacetamide derivatives demonstrated that a 2,3-dihydroindole moiety as the aromatic part of the molecule conferred potent 5-HT3 receptor antagonist activity. In contrast, a 7-azaindole (B17877) as the aromatic group resulted in weaker antagonist activity. The most potent compounds in this series were endo-3,3-diethyl- and 3,3-dimethyl-2,3-dihydro-1-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)acetyl-1H-indole, which were approximately 10-fold more potent than the established 5-HT3 antagonist ondansetron. This research established the azabicycloalkaneacetyl group as a novel pharmacophoric element, combining a basic nitrogen and a linking carbonyl moiety, for potent 5-HT3 receptor antagonism.
Table 5: Potency of Azabicycloalkaneacetamide Derivatives as 5-HT3 Antagonists
| Derivative | Aromatic Moiety | Relative Potency to Ondansetron | Reference |
|---|---|---|---|
| endo-3,3-diethyl-2,3-dihydro-1-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)acetyl-1H-indole | 2,3-Dihydroindole | ~10-fold more potent | |
| 3,3-dimethyl-2,3-dihydro-1-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)acetyl-1H-indole | 2,3-Dihydroindole | ~10-fold more potent | |
| Derivative with 7-Azaindole | 7-Azaindole | Weakly potent |
Histamine (B1213489) Receptors (H3, H4)
Histamine H3 and H4 receptors are involved in neurotransmission and immunomodulation, respectively, making them attractive targets for various therapeutic areas. Due to structural similarities, many ligands show affinity for both receptor subtypes.
Conformationally constrained analogues of histamine containing a piperidine ring have been synthesized and evaluated at human H3 and H4 receptors. In a series of piperidine-containing analogues, immepip (B124233) was the most potent H3 receptor agonist. Altering the length of the spacer between the imidazole (B134444) and piperidine rings generally led to a decrease in affinity and functional activity at both H3 and H4 receptors.
Further studies on histamine derivatives have shown that many H3 receptor ligands retain significant potency at the H4 receptor. imrpress.com For example, the H3 antagonist clobenpropit (B1669187) was only 2- to 10-fold less potent at the H4 receptor. imrpress.com Methyl-substitution on the imidazole ring was also explored, with 4-methylhistamine (B1206604) being identified as a potent and selective H4 receptor agonist due to its high affinity at H4R and very low potency at H1 and H3 receptors. imrpress.com
Table 6: Activity of Histamine Analogues at H3 and H4 Receptors
| Compound | Receptor(s) | Activity | Key SAR Finding | Reference |
|---|---|---|---|---|
| Immepip | H3, H4 | Agonist | Potent H3 agonist; spacer length is critical. | |
| Clobenpropit | H3, H4 | Antagonist | Potent at H3, only slightly less potent at H4. | imrpress.com |
| 4-Methylhistamine | H4 | Agonist | Selective for H4 over H1 and H3. | imrpress.com |
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal enzyme that degrades the anti-inflammatory lipid N-palmitoylethanolamide (PEA). Inhibition of NAAA is a promising strategy for treating inflammatory conditions.
A novel class of NAAA inhibitors featuring a pyrazole (B372694) azabicyclo[3.2.1]octane structural core has been developed. A detailed structure-activity relationship study led to the discovery of a sulfonamide derivative, ARN19689, which inhibits human NAAA in the low nanomolar range (IC50 = 0.042 µM) through a non-covalent mechanism. The SAR investigation revealed that constraining a piperidine ring into the more rigid azabicyclo[3.2.1]octane scaffold was beneficial for activity. The stereochemistry of the ether substitution on the azabicyclic core was also found to be important.
In another study, modifications of N-(2-oxo-3-oxetanyl)amides and carbamates were explored. It was found that carbamates were generally more potent NAAA inhibitors. Modifications to the 5-phenylpentyl side chain of one lead compound led to inhibitors with single-digit nanomolar IC50 values for both rat and human NAAA.
Table 7: Inhibitory Activity of Azabicyclic Derivatives against NAAA
| Scaffold/Derivative Class | NAAA IC50 | Key SAR Finding | Reference |
|---|---|---|---|
| Pyrazole azabicyclo[3.2.1]octane sulfonamides | 0.042 µM (ARN19689) | Rigid bicyclic core enhances potency. | |
| Azabicyclo[3.2.1]octane core | 0.23 µM | ~5-fold more potent than piperidine analogue. | |
| N-(2-oxo-3-oxetanyl)carbamates | 7 nM (for one derivative) | Carbamates are more potent than amides; side chain modifications are critical. |
Molecular Basis of Biological Activity
The biological activity of derivatives of (5S)-1-azabicyclo[3.3.1]nonan-3-ol is intrinsically linked to their three-dimensional structure and the specific interactions they can form with biological macromolecules. The rigid bicyclo[3.3.1]nonane framework serves as a scaffold, positioning key functional groups in a defined spatial orientation for optimal target engagement. This rigid conformation reduces the entropic penalty upon binding to a receptor, a favorable characteristic in drug design. The bicyclo[3.3.1]nonane moiety is a predominant feature in many biologically active natural products, highlighting its significance as a "privileged structure" for interacting with various protein receptors. nih.gov The biological potential of this class of compounds spans a wide range, including anticancer, antimalarial, anti-inflammatory, and antiarrhythmic activities, often associated with indole (B1671886) alkaloids containing the azabicyclo[3.3.1]nonane architecture. nih.gov
Hydrogen Bonding and Other Non-Covalent Interactions with Biological Molecules
Non-covalent interactions are fundamental to the biological activity of this compound derivatives, dictating their binding affinity and selectivity for specific targets. nih.gov The key functional groups—the hydroxyl group and the tertiary amine—are primary sites for these interactions.
The hydroxyl (-OH) group at the C-3 position is a classic hydrogen bond donor and acceptor. This capability allows it to form strong, directional interactions with polar residues such as aspartate, glutamate (B1630785), serine, and threonine in the binding pockets of proteins. The stereochemistry of the hydroxyl group is critical, as its spatial orientation determines the feasibility and strength of these hydrogen bonds. For instance, in related bicyclo[3.3.1]nonane diols, the potential for intramolecular hydrogen bonding has been investigated, which can influence the molecule's conformation and how it presents its "free" hydroxyl group for intermolecular interactions. oregonstate.edu
Key Non-Covalent Interactions for Azabicyclo[3.3.1]nonanol Derivatives:
| Interaction Type | Participating Group(s) | Significance in Biological Activity |
| Hydrogen Bonding | C3-Hydroxyl group, Bridgehead Nitrogen | Anchors the ligand in the receptor binding site; crucial for specificity and affinity. The hydroxyl can act as both a donor and acceptor. |
| Hydrophobic Interactions | Bicyclic alkyl framework | Contributes to binding affinity by interacting with non-polar pockets in the receptor, displacing water molecules (hydrophobic effect). |
| van der Waals Forces | Entire molecule | Provide a general, non-specific attractive force that stabilizes the ligand-receptor complex once in close proximity. |
| Dihydrogen Bonding | Protonated Nitrogen and C-H bonds | In protonated forms, close proximity between C-H and N+-H groups can lead to stabilizing dihydrogen bonds with an energy lowering effect. nih.govrsc.org |
Proper hydrogen bonding is a common and influential feature in substituted bicyclo[3.3.1]nonanes. For example, it is responsible for the polymorphic properties of 3-azabicyclo[3.3.1]nonane-2,4-dione. nih.govrsc.org The conformational rigidity of the scaffold ensures that these interacting groups are held in an appropriate geometry for effective binding.
Role of Nitrogen and Quaternary Ammonium (B1175870) Groups in Target Interaction
The nitrogen atom at the 1-position is a defining feature of the 1-azabicyclo[3.3.1]nonane scaffold and plays a pivotal role in biological activity. As a tertiary amine, this nitrogen is basic and will be protonated at physiological pH. The resulting positively charged ammonium group is a key pharmacophoric element, enabling strong ionic interactions with negatively charged amino acid residues like aspartate and glutamate within a receptor's binding site.
This ionic interaction often serves as the primary anchor, significantly contributing to the binding affinity of the molecule. For example, in protonated 3-aza-bicyclo[3.3.1]nonane, the positively charged nitrogen facilitates the formation of a dihydrogen bond, which has significant covalent character and contributes to binding energy. nih.govrsc.org
Furthermore, the tertiary amine can be alkylated to form a permanent positive charge in a quaternary ammonium salt. This modification has profound effects on the molecule's pharmacological profile. Quaternary ammonium salts of azabicyclo[3.3.1]nonane derivatives are known for their antimicrobial properties and have been explored for their potential in treating various diseases. researchgate.netontosight.ai The permanent positive charge enhances the molecule's ability to interact with negatively charged cell membranes or specific receptor sites. ontosight.ai
Significance of the Nitrogen Atom in Target Interaction:
| Feature | Description | Implication for Biological Activity |
| Basicity/Protonation | The bridgehead nitrogen is a tertiary amine, typically protonated at physiological pH. | Forms a cationic center capable of strong ionic interactions (salt bridges) with anionic residues (e.g., Asp, Glu) in the target protein. This is often a critical anchoring point for binding. |
| Hydrogen Bonding | The protonated nitrogen (N+-H) can act as a hydrogen bond donor. | Contributes to the network of interactions that stabilize the ligand-receptor complex, enhancing affinity and specificity. nih.govrsc.org |
| Quaternization | The nitrogen can be alkylated to form a quaternary ammonium salt, carrying a permanent positive charge. | This modification can alter the pharmacological profile, for instance, by conferring antimicrobial activity or modulating receptor interactions, such as in neuromuscular blocking agents. researchgate.net |
| Stereoelectronic Effects | The lone pair of the nitrogen (in the free base) or the N-H/N-R bond (in the salt) influences the molecule's electronic properties and conformation. | Stabilizing stereoelectronic interactions can favor specific conformations (e.g., chair-chair vs. boat-chair), which in turn affects how the molecule fits into a binding site. nih.gov |
Future Directions and Research Perspectives for 5s 1 Azabicyclo 3.3.1 Nonan 3 Ol Derivatives
Exploration of Novel and Efficient Synthetic Pathways
The development of novel and efficient synthetic routes to access diverse derivatives of the 1-azabicyclo[3.3.1]nonane core remains a key area of future research. Current strategies often involve multi-step sequences, and the exploration of more convergent and atom-economical methods is crucial.
Key areas for future synthetic exploration include:
Tandem Reactions: Designing cascade reactions, such as tandem Michael addition-Claisen condensation sequences, could provide rapid access to the bicyclic core. rsc.org
Cycloaddition Strategies: The use of cycloaddition reactions, including nitrile oxide-allene cycloadditions, presents a powerful tool for constructing the azabicyclic framework. rsc.org
Asymmetric Catalysis: Expanding the use of asymmetric catalysis in the synthesis of these derivatives will be critical for obtaining enantiomerically pure compounds, which is often essential for selective biological activity. rsc.orgnih.gov
Flow Chemistry: The application of flow chemistry could offer advantages in terms of reaction control, scalability, and safety for certain synthetic steps.
Recent synthetic efforts have focused on various strategies to construct the broader bicyclo[3.3.1]nonane and azabicyclo[3.3.1]nonane skeletons. These include intramolecular and intermolecular C-C bond formations, aldol (B89426) condensations, and Effenburger-type cyclizations. rsc.orgnih.gov For instance, the reaction of 1-methoxy-1-cyclohexene with malonyl dichloride has proven to be a versatile method for creating the bicyclo[3.3.1]nonane ring system. rsc.org Additionally, Mannich reactions have been employed for the synthesis of azabicyclo[3.3.1]nonane systems. rsc.org A practical, three-step synthesis of 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), a stable nitroxyl (B88944) radical and highly active organocatalyst for alcohol oxidation, has also been developed. acs.org
Advanced Stereochemical Control in Synthesis and Derivatization
Achieving precise control over the stereochemistry of substituents on the 1-azabicyclo[3.3.1]nonane scaffold is paramount for modulating biological activity. Future research will focus on developing more sophisticated methods for stereoselective synthesis and derivatization.
Key research directions include:
Substrate-Controlled Diastereoselection: Leveraging the inherent conformational biases of the bicyclic system to direct the stereochemical outcome of reactions.
Chiral Auxiliaries and Catalysts: Employing chiral auxiliaries and catalysts to induce high levels of enantioselectivity in key bond-forming reactions. researchgate.net
Enzymatic Resolutions: Utilizing enzymes, such as lipases, for the kinetic resolution of racemic intermediates to afford enantiomerically pure building blocks. researchgate.net
For example, the synthesis of enantiomerically pure N-Boc 9-azabicyclo[3.3.1]nonane-2,6-dione has been achieved through the resolution of diastereomeric esters and kinetic resolution using lipase (B570770) from Candida rugosa. researchgate.net The stereochemistry of C9-substituted phenylmorphans has been determined through X-ray crystallography and NMR analysis, highlighting the importance of stereochemical assignment in understanding structure-activity relationships. mdpi.com
Deepening Understanding of Conformational Landscapes and Their Biological Implications
The conformational flexibility of the 1-azabicyclo[3.3.1]nonane ring system, which can adopt chair-chair, boat-chair, and twin-chair conformations, plays a critical role in how its derivatives interact with biological targets. rsc.orgresearchgate.net A deeper understanding of these conformational landscapes is essential for rational drug design.
Future research in this area will involve:
Advanced Spectroscopic Techniques: Utilizing variable-temperature NMR and other advanced spectroscopic methods to study the conformational equilibria of these molecules in solution. researchgate.net
Computational Modeling: Employing high-level computational methods, such as density functional theory (DFT) and molecular dynamics simulations, to map the potential energy surfaces and predict the preferred conformations of novel derivatives. researchgate.net
X-ray Crystallography: Obtaining crystal structures of new derivatives to provide definitive information about their solid-state conformations. researchgate.net
Studies on related 3-azabicyclo[3.3.1]nonane derivatives have shown that they predominantly adopt a flattened chair-chair conformation in solution and in the solid state. researchgate.net The presence of intramolecular hydrogen bonds can further influence the conformational preferences. researchgate.net In some hetero-analogues, such as those containing sulfur or selenium, the boat-chair conformation can become more favorable due to lone pair-lone pair repulsion, an effect sometimes referred to as the "Hockey Sticks" effect. rsc.org
Elucidation of Specific Molecular Mechanisms of Action for New Biological Targets
While derivatives of the 1-azabicyclo[3.3.1]nonane scaffold have shown activity at various receptors, a detailed understanding of their molecular mechanisms of action is often lacking. Future research will aim to elucidate these mechanisms for both known and novel biological targets.
Key research objectives include:
Target Identification: Using chemical proteomics and other advanced techniques to identify the specific protein targets of biologically active derivatives.
Binding Site Characterization: Employing site-directed mutagenesis, photoaffinity labeling, and structural biology techniques to map the binding sites of these ligands on their target proteins.
Functional Assays: Developing and utilizing a battery of in vitro and in vivo functional assays to characterize the pharmacological effects of new derivatives and understand how they modulate the activity of their targets.
Indole (B1671886) alkaloids containing the azabicyclo[3.3.1]nonane architecture have shown a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory effects. rsc.org Derivatives of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one have exhibited notable antitumor activity. rsc.orgscirp.org The mechanism of action for some of these compounds is thought to involve the induction of apoptosis in cancer cells. scirp.org
Development of New Chemical Probes and Tools for Biological Research
The unique structural features of (5S)-1-azabicyclo[3.3.1]nonan-3-ol derivatives make them excellent candidates for the development of chemical probes to study biological processes.
Future efforts in this area will focus on:
Fluorescently Labeled Ligands: Synthesizing derivatives appended with fluorescent tags to visualize the localization and dynamics of their target receptors in living cells.
Photoaffinity Probes: Designing probes with photoreactive groups to covalently label and identify binding partners.
Radiolabeled Ligands: Preparing isotopically labeled versions of potent and selective ligands for use in positron emission tomography (PET) imaging and other diagnostic applications. google.com
The development of such probes will provide invaluable tools for understanding the role of various receptor systems in health and disease. For instance, probes for narcotic receptors have been synthesized based on related phenylmorphan (B1201687) structures. acs.org
Design of Highly Selective Ligands based on SAR and Computational Insights
The ultimate goal of research on this compound derivatives is the design of highly selective ligands for specific biological targets. This will be achieved through an iterative process of synthesis, biological testing, and computational modeling.
Key strategies for designing selective ligands include:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of lead compounds and evaluating the effects on potency and selectivity to build comprehensive SAR models. nih.govacs.orgresearchgate.net
Computational Docking and Molecular Dynamics: Using computational models of target receptors to predict the binding modes of new derivatives and guide the design of compounds with improved affinity and selectivity.
Bioisosteric Replacement: Employing bioisosteric replacements to fine-tune the physicochemical properties and biological activity of lead compounds. nih.gov
Extensive SAR studies on related azabicyclic systems have demonstrated that small structural modifications can lead to significant changes in biological activity. For example, in a series of NAAA inhibitors with a pyrazole (B372694) azabicyclo[3.2.1]octane core, the nature and substitution pattern of the heteroaromatic moiety, as well as the functionalization of the bicyclic core, were found to be critical for potency. nih.govresearchgate.net Similarly, for a series of MOR agonists and antagonists, modifications to the N-phenethyl substituent and the C9 position of the phenylmorphan scaffold led to compounds with a wide range of potencies and efficacies. nih.gov
| Research Finding | Implication for Future Research |
| Tandem reactions and cycloadditions can provide efficient access to the bicyclo[3.3.1]nonane core. rsc.org | Focus on developing novel cascade and cycloaddition strategies for the asymmetric synthesis of this compound derivatives. |
| The conformational landscape of azabicyclo[3.3.1]nonanes is influenced by substituents and intramolecular interactions. rsc.orgresearchgate.net | Utilize advanced spectroscopic and computational methods to predict and control the conformation of new derivatives to optimize biological activity. |
| Derivatives of the azabicyclo[3.3.1]nonane scaffold exhibit a wide range of biological activities, including anticancer and opioid receptor modulation. rsc.orgscirp.orgnih.gov | Elucidate the specific molecular targets and mechanisms of action for these compounds to guide the design of more potent and selective therapeutic agents. |
| Small structural modifications can dramatically alter the potency and selectivity of azabicyclic ligands. nih.govresearchgate.netnih.gov | Employ iterative cycles of SAR-guided design, synthesis, and biological evaluation, coupled with computational modeling, to develop highly selective ligands. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
